4-Chloro-4'-ethoxybenzophenone
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Overview
Description
4-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is (4-chlorophenyl)- (4-ethoxyphenyl)methanone .
Synthesis Analysis
The synthesis of 4-Chloro-4’-ethoxybenzophenone has been reported in a study .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-ethoxybenzophenone includes a chlorine atom and an ethoxy group attached to different phenyl rings of a benzophenone . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12 (6-10-14)15 (17)11-3-7-13 (16)8-4-11/h3-10H,2H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-4’-ethoxybenzophenone are not detailed in the available literature, a study has reported the investigation of excited state transitions of a similar compound, 4-chloro-4’-propylbenzophenone .
Physical and Chemical Properties Analysis
4-Chloro-4’-ethoxybenzophenone has several computed properties. It has a molecular weight of 260.71 g/mol, an XLogP3-AA value of 4.2, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 260.0604073 g/mol .
Scientific Research Applications
Polymer Synthesis and Characterization
The synthesis and characterization of polymers involving 4-Chloro-4'-ethoxybenzophenone derivatives have been a significant area of research. For instance, the polycondensation of 2-hydroxy-4-ethoxybenzophenone with 1,3-butane diol, facilitated by polyphosphoric acid, led to the creation of specific resins. These resins were subsequently utilized to develop polymer-metal complexes with lanthanides (Ln III), which were characterized by a variety of analytical techniques and tested for their catalytic and antimicrobial properties. The synthesized polymer-metal complexes demonstrated significant efficiency as catalysts and antimicrobial agents, suggesting potential applications in various fields such as organic synthesis and biomedicine (Patel, Kapadia, & Joshi, 2009).
Phototransformation Studies
Phototransformation studies have also been conducted on similar compounds, which could provide insights into the behavior of this compound under light exposure. For example, the phototransformation of 4-chloro-2-methylphenol in water, particularly in the presence of humic substances, was studied to understand its degradation pathways and products under different lighting conditions. Such research helps in understanding the environmental fate of chlorinated organic compounds and their potential transformations into more or less harmful substances (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
Environmental Impact and Degradation
Research on the stability and degradation of UV filters in chlorinated water has implications for understanding the environmental impact of this compound. Studies on compounds like 2-hydroxy-4-methoxybenzophenone (BP-3) in chlorinated water revealed significant degradation and the formation of halogenated by-products. Such investigations highlight the potential environmental and health risks associated with the use of UV filters and their by-products in aquatic environments, which could extend to compounds like this compound (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008).
Mechanism of Action
Target of Action
4-Chloro-4’-ethoxybenzophenone is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds It is known to be involved in the synthesis of dapagliflozin, a drug used for the treatment of type-2 diabetes . Dapagliflozin is a potent and selective sodium-dependent glucose co-transporter (SGLT2) inhibitor .
Mode of Action
The mode of action of 4-Chloro-4’-ethoxybenzophenone is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. For instance, in the synthesis of dapagliflozin, it is used as a starting material
Biochemical Pathways
It is known to be involved in the synthesis of dapagliflozin, which affects the sglt2 pathway . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys. Inhibition of SGLT2 by dapagliflozin leads to a decrease in blood glucose levels .
Result of Action
As an intermediate in the synthesis of dapagliflozin, its ultimate effect would be the reduction of blood glucose levels in patients with type-2 diabetes .
Action Environment
The action, efficacy, and stability of 4-Chloro-4’-ethoxybenzophenone can be influenced by various environmental factors. For instance, in the context of chemical synthesis, factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the yield of the desired product .
Biochemical Analysis
Biochemical Properties
4-Chloro-4’-ethoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been characterized using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, which help in understanding its interaction with different biomolecules . The compound’s interaction with enzymes and proteins can influence its reactivity and stability in biochemical reactions.
Cellular Effects
The effects of 4-Chloro-4’-ethoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the vibrational fine structure for n-pi* and pi-pi* transitions, which can impact cellular processes . These changes can lead to variations in cell behavior and function.
Molecular Mechanism
At the molecular level, 4-Chloro-4’-ethoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s photophysical parameters, such as UV absorption and emission, provide insights into its molecular interactions and mechanisms . These interactions are crucial for understanding how the compound influences biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-4’-ethoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits different photophysical parameters in polar and non-polar solvents, which can affect its stability and reactivity over time . These temporal changes are essential for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-4’-ethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s photophysical properties can change with concentration, which can influence its effects in vivo . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in animal models.
Metabolic Pathways
4-Chloro-4’-ethoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and degradation. The compound’s metabolic pathways can affect its overall activity and function in biological systems . These interactions are important for understanding how the compound is processed and utilized in the body.
Transport and Distribution
The transport and distribution of 4-Chloro-4’-ethoxybenzophenone within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that the compound’s photophysical parameters can vary in different solvents, which can affect its transport and distribution in biological systems . Understanding these factors is essential for determining the compound’s efficacy and safety.
Subcellular Localization
The subcellular localization of 4-Chloro-4’-ethoxybenzophenone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound’s photophysical properties can influence its localization within cells . These factors are crucial for understanding how the compound exerts its effects at the subcellular level.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCDWCVSBFUOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351893 |
Source
|
Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71783-49-8 |
Source
|
Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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